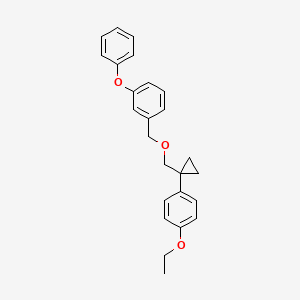![molecular formula C16H17N3O2 B14162623 3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide CAS No. 851905-40-3](/img/structure/B14162623.png)
3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that features a cyano group, a dimethylamino group, and a furan ring attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a reducing agent such as sodium borohydride.
Incorporation of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The dimethylamino group can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3-cyano-N-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.
3-cyano-N-[2-(dimethylamino)-2-(phenyl)ethyl]benzamide: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide imparts unique electronic and steric properties, making it distinct from its analogs. The furan ring can enhance the compound’s reactivity and binding affinity in biological systems, potentially leading to improved pharmacological profiles.
Propiedades
Número CAS |
851905-40-3 |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)14(15-7-4-8-21-15)11-18-16(20)13-6-3-5-12(9-13)10-17/h3-9,14H,11H2,1-2H3,(H,18,20) |
Clave InChI |
HZCOJOLZQKIVSC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CO2 |
Solubilidad |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
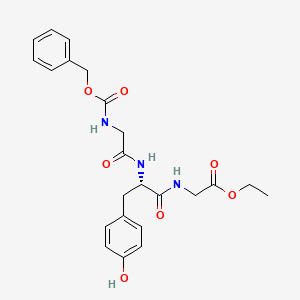
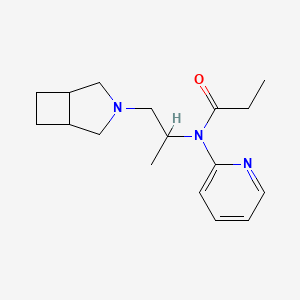
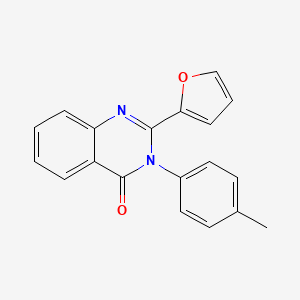
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
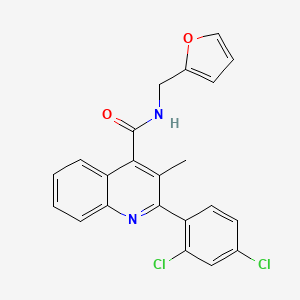
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)

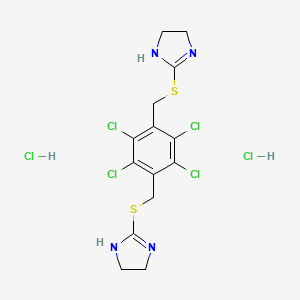
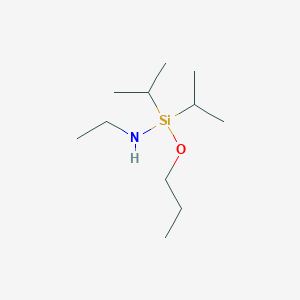
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
